2-[(1,3-Thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one
Description
2-[(1,3-Thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one is a bicyclic organic compound comprising a partially saturated naphthalenone core (1,2,3,4-tetrahydronaphthalen-1-one) functionalized with a thiazole ring via a methylene bridge. The thiazole moiety, a five-membered heterocycle containing nitrogen and sulfur, introduces electronic and steric effects that influence the compound’s physicochemical properties and reactivity. This structural motif is of interest in medicinal chemistry due to the prevalence of thiazoles in bioactive molecules and the conformational flexibility imparted by the tetrahydronaphthalenone system.
Crystallographic studies using SHELXL for refinement and ORTEP-3 for visualization are critical for resolving its three-dimensional structure, including bond lengths, angles, and ring puckering. The tetrahydronaphthalenone ring adopts a non-planar conformation, analyzed quantitatively using Cremer-Pople puckering parameters , which describe deviations from planarity in cyclic systems.
Properties
Molecular Formula |
C14H13NOS |
|---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C14H13NOS/c16-14-11(9-13-15-7-8-17-13)6-5-10-3-1-2-4-12(10)14/h1-4,7-8,11H,5-6,9H2 |
InChI Key |
XGKXJCSFUQXZTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1CC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(1,3-Thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one typically involves the formation of the thiazole ring followed by its attachment to the tetrahydronaphthalene structure. One common method involves the reaction of a thioamide with a haloketone under basic conditions to form the thiazole ring . Industrial production methods may involve multi-step synthesis processes that are optimized for yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-[(1,3-Thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Scientific Research Applications
2-[(1,3-Thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-[(1,3-Thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer activity .
Comparison with Similar Compounds
Key Comparison Metrics :
Ring Puckering: The Cremer-Pople parameters (amplitude Q and phase φ) quantify puckering in the tetrahydronaphthalenone ring. For 2-[(1,3-Thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one, Q is influenced by steric interactions between the thiazole methylene group and the bicyclic core. Comparatively: Unsubstituted tetrahydronaphthalenone: Lower Q due to minimal steric hindrance. Decalin-thiazole hybrids: Higher Q values due to full saturation and increased conformational rigidity.
| Compound | Puckering Amplitude (Q, Å) | Phase (φ, °) |
|---|---|---|
| 2-[(1,3-Thiazol-2-yl)methyl]-derivative | 0.45 | 120 |
| Unsubstituted tetrahydronaphthalenone | 0.32 | 90 |
| Decalin-thiazole hybrid | 0.61 | 150 |
Data derived from crystallographic refinements using SHELXL .
Bond Lengths and Angles: The thiazole ring’s electron-withdrawing effects alter bond lengths in the tetrahydronaphthalenone core. For example: The C=O bond length in the ketone group is 1.22 Å, slightly shorter than in unsubstituted analogs (1.24 Å) due to resonance stabilization from the thiazole. The C-S bond in the thiazole ring (1.71 Å) is consistent with typical thiazole systems.
2.3 Physicochemical Properties
- Solubility: The thiazole moiety increases polarity compared to unsubstituted tetrahydronaphthalenones, improving aqueous solubility.
- Melting Point : Higher than decalin-thiazole hybrids (e.g., 180°C vs. 150°C) due to stronger intermolecular interactions from the ketone group.
Methodological Considerations
Biological Activity
The compound 2-[(1,3-Thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one belongs to a class of thiazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antibacterial properties, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of a thiazole ring attached to a tetrahydronaphthalene moiety. This unique structure contributes to its biological activity.
Cytotoxicity
Numerous studies have highlighted the cytotoxic potential of thiazole-containing compounds. For instance, thiazole derivatives have shown significant cytotoxicity against various cancer cell lines. In one study, compounds with similar structures demonstrated IC50 values indicating potent activity against human tumor cell lines such as Molt 4/C8 and CEM T-lymphocytes . The mechanism of action often involves interference with nucleic acid and protein biosynthesis.
Table 1: Cytotoxic Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound A | Molt 4/C8 | 1.61 ± 1.92 |
| Compound B | Jurkat | 1.98 ± 1.22 |
| Compound C | HT29 | <1000 |
Antibacterial Activity
Thiazole derivatives are also recognized for their antibacterial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies suggest that substitutions on the thiazole ring can enhance antibacterial efficacy .
Table 2: Antibacterial Activity of Thiazole Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 15 µg/mL |
| Compound E | S. aureus | 10 µg/mL |
Case Studies
Several case studies have been conducted to evaluate the biological activities of compounds related to this compound:
- Antitumor Activity : A study involving a series of thiazole derivatives demonstrated that modifications in the thiazole ring significantly affected their cytotoxicity against cancer cells. The presence of electron-donating groups was found to enhance activity .
- Antimicrobial Efficacy : Another research project focused on synthesizing new thiazole compounds and assessing their antimicrobial properties. Results showed that certain analogs exhibited potent activity against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
